Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
CAS No.: 758684-88-7
Cat. No.: VC8135254
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate - 758684-88-7](/images/structure/VC8135254.png)
Specification
CAS No. | 758684-88-7 |
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Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate |
Standard InChI | InChI=1S/C7H11NO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4,8H2,1H3 |
Standard InChI Key | IIYIKAGIHQBRNZ-UHFFFAOYSA-N |
SMILES | COC(=O)C12CC(C1)(C2)N |
Canonical SMILES | COC(=O)C12CC(C1)(C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate belongs to the bicyclo[1.1.1]pentane family, characterized by a strained carbon cage with three bridgehead carbons. The aminomethyl and carboxylate ester groups at positions 1 and 3 introduce polarity and reactivity, making the compound amenable to further functionalization . Key structural descriptors include:
Property | Value | Source |
---|---|---|
IUPAC Name | methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | |
SMILES | COC(=O)C12CC(N)(C1)C2 | |
InChIKey | IIYIKAGIHQBRNZ-UHFFFAOYSA-N | |
XLogP3 | -0.5 | |
Hydrogen Bond Donors | 1 |
The bicyclo[1.1.1]pentane core imposes significant steric strain, with bond angles deviating from ideal tetrahedral geometry. This strain enhances reactivity, particularly in ring-opening reactions and cross-coupling transformations .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data confirm the compound’s structure:
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NMR (400 MHz, CDCl): δ 3.67 (s, 3H, OCH), 2.21 (s, 6H, bridgehead CH), 1.45 (br s, 2H, NH) .
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NMR (126 MHz, CDCl): δ 170.4 (C=O), 55.3 (OCH), 45.1 (bridgehead C), 30.3 (CH) .
Synthesis and Scalability
Photochemical Flow Synthesis
The BCP core is synthesized via a photochemical [2+2] cycloaddition of propellane (1) and diacetyl (2) under continuous flow conditions. This method achieves a 1 kg scale production in 24 hours with a 65% yield, as reported by J. Org. Chem. . Key steps include:
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Irradiation: Blue LED (450 nm) promotes diradical formation.
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Quenching: The intermediate diketone is treated with Selectfluor to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
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Esterification: Reaction with methanol in the presence of HCl yields the methyl ester .
Hydrochloride Salt (CAS: 676371-65-6)
The hydrochloride derivative is prepared by treating the free amine with HCl gas in anhydrous ether, yielding a crystalline solid (mp: 138–139°C) with >98% purity . This salt enhances solubility in polar solvents, facilitating its use in peptide coupling reactions .
Fluorinated Analogues
Fluorination at the 3-position is achieved via AgNO-mediated electrophilic substitution, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (42% yield) . Subsequent reduction with BHMeS produces the fluorinated alcohol, a precursor for radiopharmaceuticals .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (predicted via XLogP3 = -0.5) .
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Organic Solvents: Soluble in THF, DMF, and dichloromethane; sparingly soluble in hexane .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP core mimics para-substituted benzene rings while offering improved metabolic stability. For example, in kinase inhibitors, it reduces off-target interactions by minimizing π-π stacking .
Peptide Mimetics
The hydrochloride salt is utilized in solid-phase peptide synthesis to introduce rigid, non-proteogenic amino acids. This enhances peptide helicity and proteolytic resistance .
Parameter | Value |
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GHS Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Measures | P261 (Avoid inhalation) |
Material Safety Data Sheets (MSDS) recommend using personal protective equipment (PPE) and working in a fume hood .
Future Directions
Ongoing research focuses on:
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